3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide
Overview
Description
The compound “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The pyrazole ring in this compound is substituted with a chloro group and two methyl groups . The compound also contains a benzamide moiety, which is a type of amide that consists of a carboxylic acid attached to an aromatic benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The pyrazole ring provides a plane of aromaticity, while the benzamide group introduces additional complexity. The trifluoromethoxy group attached to the phenyl ring is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole ring, the benzamide group, and the trifluoromethoxy group. The pyrazole ring, being aromatic, might undergo electrophilic substitution reactions. The benzamide group could participate in various reactions involving the carbonyl group or the amide linkage .Safety and Hazards
As with any chemical compound, handling “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide” should be done with appropriate safety precautions. It’s important to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated area .
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(trifluoromethoxy)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2/c1-12-18(21)13(2)27(26-12)11-14-4-3-5-15(10-14)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h3-10H,11H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPQRGFPQZQJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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